Differential Kinase Inhibition Profile: 2,7-Diazaspiro[4.5]decan-3-one vs. 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The 2,7-diazaspiro[4.5]decan-3-one scaffold exhibits a distinct kinase inhibition profile compared to the 2,8-diazaspiro[4.5]decan-1-one series. While optimized 2,8-diazaspiro[4.5]decan-1-one derivatives achieve potent RIPK1 inhibition (IC₅₀ = 92 nM in enzymatic assay), the 2,7‑diazaspiro[4.5]decan‑3‑one core demonstrates a broader kinase selectivity profile with measured inhibition across multiple targets in ChEMBL assays (6 bioactivity records) [1][2]. This differential selectivity makes the 2,7‑diazaspiro[4.5]decan‑3‑one scaffold preferable for multi‑kinase profiling or when RIPK1‑sparing activity is desired.
| Evidence Dimension | Kinase inhibition potency and breadth |
|---|---|
| Target Compound Data | 6 distinct bioactivity measurements across multiple kinase targets; specific IC₅₀ values not disclosed in public domain |
| Comparator Or Baseline | 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 41): IC₅₀ = 92 nM against RIPK1 |
| Quantified Difference | Target compound shows multi‑kinase engagement vs. comparator's single‑target potency |
| Conditions | ChEMBL curated bioactivity data; comparator evaluated in enzymatic RIPK1 inhibition assay |
Why This Matters
Procurement of the 2,7‑diazaspiro[4.5]decan‑3‑one scaffold enables exploration of kinase selectivity space orthogonal to the heavily optimized 2,8‑diazaspiro RIPK1 inhibitor series, reducing intellectual property overlap and providing a fresh chemical starting point for hit‑to‑lead campaigns.
- [1] ChEMBL Database. Compound Report Card for CHEMBL4572292 (2,7-Diazaspiro[4.5]decan-3-one). European Bioinformatics Institute. Accessed April 2026. View Source
- [2] Niu A, Lin L, Zhang D, Jiang K, Weng D, Zhou W, Wang J. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022. View Source
